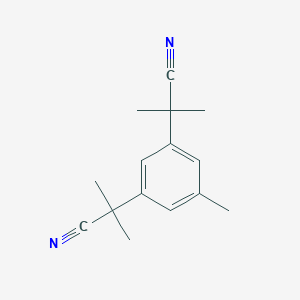

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Description

Properties

IUPAC Name |

2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJECEXNMZXMXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581005 | |

| Record name | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120511-72-0 | |

| Record name | 3,5-Bis(2-cyanoprop-2-yl)toluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anastrozole 5-methyl analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-1,alpha-1,alpha-3,alpha-3,5-pentamethyl-1,3-benzenediacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Benzenediacetonitrile, α1,α1,α3,α3,5-pentamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANASTROZOLE 5-METHYL ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E89N64V9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), also known by its IUPAC name 2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile and CAS number 120511-72-0, is a key chemical intermediate primarily utilized in the synthesis of the potent and selective aromatase inhibitor, Anastrozole.[1][2] Anastrozole is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][3] This document provides a comprehensive overview of the chemical properties, synthesis, and relevant data for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic processes. The compound is a white solid under standard conditions and should be stored in a cool, ventilated environment.[1][4]

| Property | Value | Reference |

| CAS Number | 120511-72-0 | [1] |

| Molecular Formula | C₁₅H₁₈N₂ | |

| Molecular Weight | 226.32 g/mol | [2] |

| Appearance | White to Off-White Solid | |

| Melting Point | 127 to 130 °C | [1] |

| Boiling Point | 339.1 ± 32.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 146.3 ± 19.0 °C | [1] |

| Purity (Assay) | 98.5% to 101.0% | [1] |

Synthesis and Manufacturing

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a crucial intermediate in the multi-step synthesis of Anastrozole. The general synthetic pathway involves the methylation of a precursor, followed by a bromination step to yield a brominated intermediate, which is then reacted with 1,2,4-triazole to form Anastrozole.

Experimental Protocol for the Synthesis of Anastrozole via 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

The following is a generalized experimental protocol based on patent literature for the synthesis of Anastrozole, highlighting the formation of the target intermediate.

Step 1: Synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

A common starting material is 5-methyl-1,3-benzenediacetonitrile. This compound undergoes methylation to introduce the four methyl groups on the α-carbons of the acetonitrile moieties.

-

Reaction: 5-methyl-1,3-benzenediacetonitrile is reacted with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride in a suitable solvent (e.g., dimethylformamide).

-

Work-up: After the reaction is complete, the mixture is typically quenched, and the product, 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), is isolated and purified, often by crystallization.

Step 2: Bromination

The methyl group on the phenyl ring of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is then brominated.

-

Reaction: The intermediate from Step 1 is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent.[5] This step yields 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).[6]

-

Purification: The resulting brominated compound is typically purified by crystallization or chromatography.[7]

Step 3: Formation of Anastrozole

The final step involves the reaction of the brominated intermediate with 1,2,4-triazole.

-

Reaction: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is reacted with the sodium salt of 1,2,4-triazole in a polar aprotic solvent like dimethylformamide.[7]

-

Final Product: This nucleophilic substitution reaction yields Anastrozole, which is then purified to pharmaceutical-grade standards.

Quality Control

The manufacturing of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) for pharmaceutical use adheres to strict quality standards. Key analytical tests include:[1]

-

Appearance: Visual inspection for color and form.

-

Identification: Typically confirmed by infrared (IR) spectroscopy and High-Performance Liquid Chromatography (HPLC) against a reference standard.

-

Impurity Content: Total impurities are generally kept below 0.5%, with any single impurity not exceeding 0.1%.

-

Heavy Metals: Less than or equal to 10 ppm.

-

Residue on Ignition: Less than or equal to 0.1%.

-

Water Content: Less than or equal to 0.3%.

-

Assay: Determined by a suitable analytical method, typically HPLC, to be within the range of 98.5% to 101.0%.

Biological Activity

There is no evidence in the reviewed scientific literature to suggest that 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) possesses any intrinsic biological activity. Its significance in the pharmaceutical industry is exclusively as a chemical intermediate in the synthesis of Anastrozole.[1][2] The biological effects and signaling pathway interactions attributed to this synthetic route are characteristic of the final product, Anastrozole, which functions by inhibiting the aromatase enzyme, thereby blocking estrogen synthesis.[5][8]

Visualizations

Synthetic Workflow for Anastrozole

The following diagram illustrates the key steps in the synthesis of Anastrozole, highlighting the role of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) as a central intermediate.

Caption: Synthetic pathway to Anastrozole.

Conclusion

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a well-characterized chemical compound with a defined set of physical and chemical properties. Its primary and sole reported application is as a critical intermediate in the industrial synthesis of the anti-cancer drug Anastrozole. For researchers and professionals in drug development, understanding the properties and synthesis of this intermediate is essential for ensuring the quality and efficiency of Anastrozole production. There is currently no known direct biological activity associated with this compound.

References

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | 120511-72-0 [sigmaaldrich.com]

- 5. Anastrozole | 120511-73-1 [chemicalbook.com]

- 6. 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | 120511-84-4 | Benchchem [benchchem.com]

- 7. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]

- 8. Cas 120511-73-1,Anastrozole | lookchem [lookchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3,5-Bis(2-cyanoprop-2-yl)toluene

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3,5-Bis(2-cyanoprop-2-yl)toluene, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The quantitative physicochemical properties of 3,5-Bis(2-cyanoprop-2-yl)toluene are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 120511-72-0 | [1][2][3] |

| IUPAC Name | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | [1] |

| Synonyms | PENTAMETHYL-1,3-BENZENEDIACETONITRILE, 3,5-Bis(2-cyanoisopropyl)toluene | [2][3][4] |

| Molecular Formula | C15H18N2 | [1][3][5] |

| Molecular Weight | 226.32 g/mol | [1][3][5] |

| Appearance | White to off-white solid | [2][4][6] |

| Melting Point | 127-130 °C | [3][7] |

| Boiling Point (Predicted) | 339.1 ± 32.0 °C | [2][7] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol. | [4][7] |

| Storage | Sealed in a dry place at room temperature. | [4][7] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene. This method is based on procedures outlined in the chemical literature.[6][7]

Objective: To synthesize 3,5-Bis(2-cyanoprop-2-yl)toluene via the methylation of 2,2'-(5-methyl-1,3-phenylene)bisacetonitrile.

Materials:

-

2,2'-(5-methyl-1,3-phenylene)bisacetonitrile

-

Iodomethane

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Dichloromethane

-

Brine solution

-

Activated charcoal

-

Carbon tetrachloride

Procedure:

-

A mixture of 3,5-bis(cyanomethyl)toluene (4.70 mol) and dimethylformamide (11.20 L) is cooled to a temperature between 0°C and 5°C.

-

Methyl iodide (20.68 mol) is added to the mixture.

-

A 60% sodium hydride dispersion in mineral oil (36.0 mol) is added in portions over a period of 1 to 1.5 hours, maintaining the temperature between 0°C and 5°C.

-

The reaction mixture is then allowed to warm to room temperature and is stirred for an additional 2 to 2.5 hours.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess sodium hydride is quenched by the addition of ethyl acetate.

-

The reaction mixture is diluted with water and extracted three times with dichloromethane.

-

The combined organic phases are washed with brine.

-

The organic phase is then treated with activated charcoal for one hour at room temperature to decolorize the solution.

-

The solution is filtered and concentrated under reduced pressure at a temperature of 40°C to 45°C.

-

The resulting residue is dissolved in carbon tetrachloride at 70°C to 75°C.

-

The solution is gradually cooled to 10°C to 15°C and stirred for one hour, then further cooled to -5°C to 0°C and stirred for an additional three hours to induce crystallization.

-

The resulting suspension is filtered, and the filter cake is washed with pre-cooled carbon tetrachloride.

-

The solid product is dried under vacuum at 40°C to 45°C to yield 3,5-Bis(2-cyanoprop-2-yl)toluene.

Role in Pharmaceutical Synthesis

3,5-Bis(2-cyanoprop-2-yl)toluene is a crucial intermediate in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[6][8][9] The following diagram illustrates the synthetic pathway from 3,5-Bis(2-cyanoprop-2-yl)toluene to Anastrozole.

Caption: Synthetic route from 3,5-Bis(2-cyanoprop-2-yl)toluene to Anastrozole.

Spectral Data

While specific spectra are not provided here, various sources indicate the availability of analytical data for 3,5-Bis(2-cyanoprop-2-yl)toluene, which are essential for quality control and structural confirmation in a research and development setting.[10][11] This typically includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon framework of the molecule.

-

IR (Infrared Spectroscopy): To identify the functional groups present, particularly the nitrile (C≡N) group.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the molecule.

Researchers requiring detailed spectral information are advised to consult chemical databases or commercial suppliers.

References

- 1. 3,5-Bis(2-cyanoprop-2-yl)toluene 98% | CAS: 120511-72-0 | AChemBlock [achemblock.com]

- 2. 3,5-Bis(2-cyanoprop-2-yl)toluene CAS 120511-72-0 [homesunshinepharma.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 3,5-Bis(2-cyanoprop-2-yl)toluene Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. sandoopharma.com [sandoopharma.com]

- 6. 3,5-Bis(2-cyanoprop-2-yl)toluene | 120511-72-0 [chemicalbook.com]

- 7. 3,5-Bis(2-cyanoprop-2-yl)toluene CAS#: 120511-72-0 [m.chemicalbook.com]

- 8. CN101239932A - Preparation of 3,5-bis(2-cyano-isopropyl)-toluene - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

- 10. 3,5-Bis(2-cyanoprop-2-yl)toluene(120511-72-0) 1H NMR [m.chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Guide: Spectroscopic Data for CAS 120511-72-0 (α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 120511-72-0, chemically identified as α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile. This compound is a known process-related impurity in the synthesis of Anastrozole, an aromatase inhibitor used in cancer therapy, and is designated as Anastrozole Impurity H.[1][2] A thorough understanding of its spectroscopic properties is essential for quality control, impurity profiling, and regulatory compliance in pharmaceutical development.

This document summarizes available quantitative spectroscopic data, details the experimental protocols for obtaining such data, and provides a visual representation of the analytical workflow for its isolation and characterization.

Spectroscopic Data

The following tables summarize the available spectroscopic data for α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile. The data is compiled from published research characterizing impurities in Anastrozole active pharmaceutical ingredients.[1][2]

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Assignment | Solvent |

| ¹H NMR | 2.41 | -CH₃ (aromatic) | Not Specified |

| ¹³C NMR | 21.80 | -CH₃ (aromatic) | Not Specified |

Note: The complete NMR data set was not fully detailed in the referenced literature. The provided data points are key distinguishing signals.

Table 2: Mass Spectrometry (MS) Data

| Technique | m/z | Assignment | Ionization Mode |

| GC-MS | 226 | [M]⁺ (Molecular Ion) | Electron Impact (EI) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2240 | C≡N (Nitrile stretch) | Strong |

Note: The exact value for the nitrile stretch may vary slightly depending on the sample preparation method and instrumentation.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the characterization of CAS 120511-72-0.

High-Performance Liquid Chromatography (HPLC) for Impurity Isolation

This protocol is adapted from the method used for the isolation of Anastrozole impurities.[2][3]

-

Instrumentation : Preparative HPLC system with a UV detector.

-

Column : Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[3]

-

Mobile Phase : Isocratic mixture of 2 mmol L⁻¹ ammonium acetate and acetonitrile (50:50, v/v).[3]

-

Flow Rate : 1.0 mL/min.[3]

-

Detection : UV at 210 nm.[3]

-

Temperature : Ambient.

-

Procedure :

-

Prepare the mobile phase and degas it.

-

Dissolve the crude Anastrozole sample containing the impurity in the mobile phase.

-

Inject a suitable volume of the sample onto the column.

-

Monitor the elution profile at 210 nm. The impurity (Impurity II) has a retention time of approximately 24 minutes under these conditions.[3]

-

Collect the fraction corresponding to the impurity peak.

-

Concentrate the collected fraction to isolate the pure impurity.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the conditions reported for the analysis of Anastrozole impurities.[1][2]

-

Instrumentation : Agilent 5973 series GC-MS system or equivalent.[2]

-

Column : Fused-silica capillary column.

-

Carrier Gas : Helium.

-

Injection Mode : Splitless.

-

Oven Temperature Program :

-

Mass Spectrometer :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Scan Range : Appropriate for detecting the molecular ion (m/z 226).

-

-

Procedure :

-

Dissolve the isolated impurity in a suitable volatile solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Acquire the mass spectrum of the eluting peak corresponding to the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general protocol for the NMR analysis of small organic molecules.

-

Instrumentation : 400 MHz FT-NMR spectrometer.[2]

-

Sample Preparation : Dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition :

-

Pulse Angle : 45°.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16.

-

-

¹³C NMR Acquisition :

-

Pulse Angle : 45°.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, as needed for adequate signal-to-noise.

-

Decoupling : Proton broadband decoupling.

-

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for solid-state FTIR analysis using the KBr pellet method.

-

Instrumentation : FT-IR spectrometer.

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of the purified solid impurity with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mandatory Visualization

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the experimental workflow for the isolation and characterization of CAS 120511-72-0 from a bulk drug substance.

Caption: Workflow for Isolation and Characterization of Anastrozole Impurity H.

References

An In-Depth Technical Guide to the NMR Analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

Chemical Formula: C₁₅H₁₈N₂

Molecular Weight: 226.32 g/mol

CAS Number: 120511-72-0[2]

Synonyms: Anastrozole Impurity H, 3,5-Bis(2-cyano-2-propanyl)-toluene[2][3]

The molecular structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is presented in the diagram below.

Caption: Molecular structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integration values for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in a standard deuterated solvent such as CDCl₃. These predictions are based on the analysis of its chemical structure and typical chemical shift ranges for similar functional groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | s (singlet) | 2H | Ar-H (protons at C2 and C6) |

| ~ 7.0 - 7.2 | s (singlet) | 1H | Ar-H (proton at C4) |

| ~ 2.3 - 2.5 | s (singlet) | 3H | Ar-CH₃ |

| ~ 1.7 - 1.9 | s (singlet) | 12H | -C(CH₃ )₂CN |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) are presented in the table below.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C -C(CH₃)₂CN (aromatic quaternary carbons) |

| ~ 138 - 142 | C -CH₃ (aromatic quaternary carbon) |

| ~ 125 - 135 | Ar-C H (aromatic methine carbons) |

| ~ 120 - 125 | -C N (nitrile carbon) |

| ~ 35 - 40 | -C (CH₃)₂CN (quaternary aliphatic carbon) |

| ~ 25 - 30 | -C(C H₃)₂CN (methyl carbons) |

| ~ 20 - 25 | Ar-C H₃ (methyl carbon) |

Experimental Protocols

The following are generalized yet detailed protocols for the preparation and NMR analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the solid sample of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm).

-

Transfer: Carefully transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the solution is homogeneous. If necessary, gently vortex the tube.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-32 (signal averaging to improve signal-to-noise)

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: 0-16 ppm

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: 0-220 ppm

Workflow for NMR Analysis

The logical workflow for the complete NMR analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is illustrated in the following diagram.

Caption: Workflow for the NMR analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile). The predicted spectral data and detailed experimental protocols herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the characterization and quality control of this important synthetic intermediate. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, could be employed for unambiguous assignment of all proton and carbon signals.

References

An In-depth Technical Guide to the Infrared Spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene

Abstract: This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene, a key intermediate in the synthesis of the aromatase inhibitor Anastrozole.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a predicted summary of IR absorption data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its synthesis and analysis.

Introduction

3,5-Bis(2-cyanoprop-2-yl)toluene is a white solid organic compound with the chemical formula C₁₅H₁₆N₂.[1] Its structure consists of a central toluene ring substituted at the 3 and 5 positions with 2-cyanoprop-2-yl groups. The presence of aromatic, alkyl, and nitrile functional groups gives this molecule a characteristic infrared spectrum, which is a powerful tool for its identification and quality control during synthesis. As a crucial intermediate for the antineoplastic drug Anastrozole, understanding its spectroscopic properties is of significant importance.[1]

Predicted Infrared Spectrum Data

While a publicly available, peer-reviewed IR spectrum for this specific molecule is not readily accessible, a predictive summary of its characteristic absorption bands can be compiled based on the known frequencies of its constituent functional groups. The following table summarizes the expected peaks in the IR spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| 2990 - 2950 | Medium | C-H Stretch | Alkyl C-H (asymmetric) |

| 2880 - 2860 | Medium | C-H Stretch | Alkyl C-H (symmetric) |

| 2240 - 2220 | Strong, Sharp | C≡N Stretch | Aromatic Nitrile [2][3] |

| 1610, 1585, 1500, 1450 | Medium to Strong | C=C Stretch | Aromatic Ring Modes |

| 1470 - 1450 | Medium | C-H Bend | CH₃ Asymmetric Bend |

| 1380 - 1365 | Medium | C-H Bend | CH₃ Symmetric Bend (Umbrella) |

| 900 - 675 | Strong | C-H Bend | Aromatic C-H Out-of-Plane Bending |

Note: The most distinctive feature for this compound is the strong and sharp absorption band corresponding to the C≡N stretching vibration. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹ due to conjugation with the benzene ring.[3]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene, which is a solid at room temperature.[1] The thin solid film method is recommended for its speed and simplicity.[4][5]

Objective: To record the transmission IR spectrum of solid 3,5-Bis(2-cyanoprop-2-yl)toluene from 4000 cm⁻¹ to 400 cm⁻¹.

Materials and Equipment:

-

3,5-Bis(2-cyanoprop-2-yl)toluene sample (5-10 mg)

-

FT-IR Spectrometer (e.g., Perkin-Elmer, Thermo Fisher)

-

Infrared-transparent salt plates (e.g., NaCl or KBr), stored in a desiccator

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Pasteur pipette or dropper

-

Sample vial or small beaker

-

Tissues and appropriate cleaning solvents (e.g., acetone, ethanol)

Procedure:

-

Sample Preparation: a. Place approximately 5-10 mg of the solid 3,5-Bis(2-cyanoprop-2-yl)toluene into a clean, dry vial.[4] b. Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.[5] c. Ensure the salt plate is clean and dry. If necessary, clean it with a small amount of acetone and a non-abrasive tissue, then polish it. Handle the plate by its edges to avoid transferring moisture.

-

Creating the Thin Film: a. Using a Pasteur pipette, place one drop of the prepared solution onto the surface of a single salt plate.[5] b. Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even solid film of the compound on the plate.[4] c. Visually inspect the film. If it appears too thin or sparse, add another drop of the solution and allow the solvent to evaporate again.[5]

-

Spectrum Acquisition: a. Place the salt plate with the sample film into the V-shaped sample holder inside the FT-IR spectrometer.[4][5] b. Acquire a background spectrum with an empty beam path to account for atmospheric CO₂ and H₂O. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. d. Process the spectrum by performing a background subtraction.

-

Data Analysis and Cleanup: a. Analyze the resulting spectrum. The strongest absorption bands should ideally have a transmittance between 10% and 70%. If the peaks are too intense (bottoming out), the film is too thick. Clean the plate and prepare a new, more dilute sample.[4] If peaks are too weak, add more solution to the plate and re-measure.[5] b. Label the significant peaks with their wavenumbers (cm⁻¹). c. After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to the desiccator.[5][6]

Synthesis and Analysis Workflow

3,5-Bis(2-cyanoprop-2-yl)toluene is commonly synthesized via a multi-step process. The following diagram illustrates a typical workflow, from starting materials to the final analytical verification using IR spectroscopy. One common synthetic route involves the methylation of 3,5-bis(cyanomethyl)toluene.[1] Another route starts with 5-methyl-1,3-phthalic acid and proceeds through esterification, reduction, bromination, and cyanation steps before the final methylation.[7][8] The diagram below conceptualizes this latter process.

Caption: Workflow for the synthesis and spectroscopic analysis of 3,5-Bis(2-cyanoprop-2-yl)toluene.

Conclusion

The infrared spectrum of 3,5-Bis(2-cyanoprop-2-yl)toluene is a critical analytical tool for its unambiguous identification. The key spectral feature is the strong, sharp nitrile (C≡N) stretching band expected in the 2240-2220 cm⁻¹ region, complemented by characteristic absorptions from its aromatic and alkyl moieties. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum, and the workflow diagram illustrates its place within the broader context of chemical synthesis and quality control. This guide serves as a foundational resource for professionals working with this important pharmaceutical intermediate.

References

- 1. 3,5-Bis(2-cyanoprop-2-yl)toluene | 120511-72-0 [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. CN101239932A - Preparation of 3,5-bis(2-cyano-isopropyl)-toluene - Google Patents [patents.google.com]

- 8. CN101239932B - Preparation of 3,5-di(2-cyano-isopropyl)-toluene - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Anastrozole Related Compound A, a known process-related impurity of the aromatase inhibitor Anastrozole. Understanding the mass spectrometric behavior of this compound is crucial for the development of robust analytical methods for impurity profiling and quality control in the pharmaceutical industry.

Chemical Identity of Anastrozole Related Compound A

Anastrozole Related Compound A is chemically identified as 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile).[1][2] It is a significant process impurity that needs to be monitored and controlled during the synthesis of Anastrozole.

Table 1: Physicochemical Properties of Anastrozole Related Compound A

| Property | Value |

| Chemical Name | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) |

| Synonyms | Impurity II, 3,5-Bis(2-cyanoprop-2-yl)toluene |

| Molecular Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 226.32 g/mol |

| CAS Number | 120511-72-0 |

Mass Spectrometric Fragmentation Analysis

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful technique for the identification and characterization of Anastrozole and its related compounds.

Under electron ionization (EI) conditions in GC-MS, Anastrozole Related Compound A exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 226.[3][4]

Table 2: Key Mass Fragments of Anastrozole Related Compound A (Impurity II) from GC-MS Analysis [3]

| m/z | Proposed Fragment |

| 226 | [M]⁺ |

| 211 | [M - CH₃]⁺ |

| 184 | [M - C₃H₆]⁺ |

| 158 | [M - C(CH₃)₂CN + H]⁺ |

| 143 | [M - C(CH₃)₂CN - CH₃]⁺ |

| 115 | [C₉H₇]⁺ (Tropylium ion) |

Proposed Fragmentation Pathway

The fragmentation of Anastrozole Related Compound A is initiated by the loss of a methyl group to form a stable benzylic carbocation. Subsequent fragmentations involve neutral losses and rearrangements common to aromatic nitrile compounds.

References

Crystal structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), a key chemical intermediate in the synthesis of the aromatase inhibitor Anastrozole. While a definitive single-crystal X-ray structure is not publicly available, this guide consolidates available data on its chemical properties, synthesis, and analytical characterization. The information presented is intended to support researchers and professionals in drug development and manufacturing.

Introduction

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), also known as Anastrozole Related Compound A, is a crucial precursor in the manufacturing of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer. The purity and characterization of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Note on Crystal Structure: As of the latest review of publicly accessible crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), a solved single-crystal structure for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) has not been deposited. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. This guide will focus on its molecular structure and other known properties.

Molecular and Chemical Properties

The fundamental properties of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 226.32 g/mol [1][2] |

| CAS Number | 120511-72-0[1] |

| Appearance | White Solid[3] |

| Purity | Typically ≥98%[2] |

| Synonyms | Anastrozole Related Compound A, α,α,α′,α′,5-Pentamethyl-1,3-benzenediacetonitrile, 3,5-Bis(2-cyano-2-methylethyl)toluene, 3,5-Bis(2-cyanoprop-2-yl)toluene[1] |

Role in Anastrozole Synthesis

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a key starting material in a widely used synthetic route to Anastrozole. The synthesis generally proceeds via the bromination of the methyl group on the central phenyl ring, followed by a nucleophilic substitution with 1,2,4-triazole.

The logical workflow for the synthesis of Anastrozole from this intermediate is depicted below.

Experimental Protocols and Analytical Characterization

While a specific protocol for the crystallization of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is not available due to the absence of public crystal structure data, its synthesis and purification are described in the literature, often within patents for Anastrozole production.

Synthesis Protocol

A general procedure for the synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) involves the methylation of 2,2'-(5-methyl-1,3-phenylene)bisacetonitrile.[3]

-

Reactants: 3,5-bis(cyanomethyl)toluene and methyl iodide.[3]

-

Base and Solvent: Sodium hydride in dimethylformamide (DMF).[3]

-

Procedure: A mixture of 3,5-bis(cyanomethyl)toluene and methyl iodide in DMF is cooled. A dispersion of sodium hydride in mineral oil is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[3]

Analytical Characterization

The characterization of this intermediate in pharmaceutical manufacturing is crucial and typically involves chromatographic and spectroscopic methods to determine purity and confirm identity.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile and semi-volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For unambiguous structural elucidation. |

Molecular Structure Diagram

The molecular structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is presented below.

Conclusion

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a well-established intermediate in the synthesis of Anastrozole. While its single-crystal structure remains to be publicly reported, its chemical properties and the analytical methods for its quality control are documented. Further research into the solid-state properties of this compound could provide valuable insights for process optimization and control in pharmaceutical manufacturing.

References

Technical Guide: Solubility Profile of 3,5-Bis(2-cyanoprop-2-yl)toluene

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of the known solubility characteristics of 3,5-Bis(2-cyanoprop-2-yl)toluene (CAS No. 120511-72-0), a key intermediate in the synthesis of the aromatase inhibitor, Anastrozole.[1][2] Due to the compound's status as a synthetic intermediate, publicly available quantitative solubility data is limited. This document summarizes the available qualitative data, provides insights into its solubility behavior based on purification protocols found in chemical literature, and presents a standardized experimental protocol for researchers to determine precise quantitative solubility in various organic solvents.

Introduction and Compound Profile

3,5-Bis(2-cyanoprop-2-yl)toluene is a white to off-white solid organic compound.[1][3] Its chemical structure features a central toluene ring substituted with two cyanoprop-2-yl groups, rendering it relatively non-polar. It is a crucial precursor in the pharmaceutical manufacturing of Anastrozole, an antineoplastic agent used in the treatment of breast cancer.[2][4] Understanding its solubility is critical for optimizing reaction conditions, developing effective purification strategies (such as recrystallization), and ensuring proper handling and formulation.

Compound Details:

-

IUPAC Name: 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

-

Synonyms: α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile, Anastrozole EP Impurity H[1][3]

-

CAS Number: 120511-72-0[5]

-

Molecular Formula: C₁₅H₁₈N₂[3]

-

Molecular Weight: 226.32 g/mol [3]

-

Physical Form: Solid[1]

Solubility Data

No precise quantitative solubility data (e.g., g/100 mL or mol/L) is readily available in published literature. The following table summarizes the qualitative solubility information and solubility-related behaviors extracted from chemical data sheets and patents.

| Solvent | Temperature | Solubility / Behavior | Data Type | Source |

| Chloroform | Room Temperature | Sparingly Soluble | Qualitative | [1][3] |

| Methanol | Room Temperature | Slightly Soluble | Qualitative | [1][3] |

| Toluene | 61°C | Soluble | Inferred from Protocol | [6] |

| Toluene | -20°C to 25°C | Low (Forms Suspension/Precipitate) | Inferred from Protocol | [6] |

| Carbon Tetrachloride | 70-75°C | Soluble (for Recrystallization) | Inferred from Protocol | [1] |

| Carbon Tetrachloride | -5°C to 0°C | Low (Forms Suspension/Precipitate) | Inferred from Protocol | [1] |

| Dichloromethane | Not Specified | Soluble (used as extraction solvent) | Inferred from Protocol | [1] |

| Dimethylformamide | 0-5°C | Soluble (used as reaction solvent) | Inferred from Protocol | [1] |

| Ethyl Acetate | Not Specified | Soluble (used as quenching solvent) | Inferred from Protocol | [1] |

| Water | Not Specified | Insoluble (used for washing organic phase) | Inferred from Protocol | [1] |

Table 1: Summary of Qualitative and Inferred Solubility of 3,5-Bis(2-cyanoprop-2-yl)toluene

Experimental Protocols

This protocol is adapted from patent literature describing the purification of the title compound and relies on its temperature-dependent solubility in toluene.[6][7]

-

Dissolution: Suspend the crude 3,5-Bis(2-cyanoprop-2-yl)toluene in a suitable volume of toluene (e.g., approximately 2.8 to 4 mL per gram of compound).[7]

-

Heating: Heat the mixture to approximately 60-65°C with stirring until all the solid has completely dissolved.[6]

-

Cooling (Crystallization): Gradually cool the clear solution to room temperature (e.g., over 2-3 hours) to allow for the formation of crystals.

-

Further Cooling: To maximize yield, further cool the resulting suspension to a lower temperature, such as -20°C, and hold for at least 2 hours.[6]

-

Isolation: Filter the suspension to isolate the purified crystals.

-

Washing: Wash the collected filter cake with a small volume of pre-cooled (-20°C) toluene to remove residual impurities.[6]

-

Drying: Dry the purified product under vacuum at 40-45°C.[1]

This is a generalized protocol for determining the equilibrium solubility of the compound at a specific temperature, based on standard laboratory techniques.[8]

-

Preparation: Add an excess amount of finely ground 3,5-Bis(2-cyanoprop-2-yl)toluene to a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the solid to settle. To ensure no suspended microcrystals remain, centrifuge the sample or filter it through a syringe filter (e.g., 0.22 µm PTFE) rated for the solvent being used. The filtration should be performed at the equilibration temperature if possible.

-

Quantification: Accurately transfer a known volume of the clear, saturated supernatant to a pre-weighed vial.

-

Solvent Evaporation: Carefully evaporate the solvent from the aliquot under reduced pressure or a gentle stream of nitrogen.

-

Measurement: Once the solvent is fully removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)

Visualized Workflows

The following diagram illustrates the position of 3,5-Bis(2-cyanoprop-2-yl)toluene as a key intermediate and outlines the general workflow for its synthesis and subsequent purification, which is fundamentally a solubility-based operation.

Caption: Synthesis and Purification Workflow for the Intermediate.

The diagram below presents a logical workflow for characterizing the solubility of an unknown compound, applicable to 3,5-Bis(2-cyanoprop-2-yl)toluene.

Caption: General workflow for determining compound solubility.

References

- 1. 3,5-Bis(2-cyanoprop-2-yl)toluene CAS#: 120511-72-0 [m.chemicalbook.com]

- 2. Cas 120511-72-0,3,5-Bis(2-cyanoprop-2-yl)toluene | lookchem [lookchem.com]

- 3. 3,5-Bis(2-cyanoprop-2-yl)toluene Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3,5-Bis(2-cyanoprop-2-yl)toluene | 120511-72-0 [chemicalbook.com]

- 5. 3,5-Bis(2-cyanoprop-2-yl)toluene CAS 120511-72-0 [homesunshinepharma.com]

- 6. KR20080015436A - Method of synthesizing anastrozole and one of its intermediate products - Google Patents [patents.google.com]

- 7. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Reactivity of Nitrile Groups in 3,5-Bis(2-cyanoprop-2-yl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile groups in 3,5-Bis(2-cyanoprop-2-yl)toluene, a key intermediate in the synthesis of the aromatase inhibitor, Anastrozole. The document outlines the influence of the molecular structure on the reactivity of the cyano functionalities, detailing common transformations such as hydrolysis, reduction, and cycloaddition. While the primary documented reaction of this molecule leads to Anastrozole without altering the nitrile groups, this guide extrapolates the expected behavior of these groups based on established principles of organic chemistry and data from analogous aromatic nitriles. Detailed experimental protocols for these potential transformations are provided, alongside structured data tables and visual diagrams of reaction pathways to support further research and development.

Introduction: Structural and Electronic Effects on Nitrile Reactivity

3,5-Bis(2-cyanoprop-2-yl)toluene, also known as α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile, is a symmetrically substituted aromatic compound.[1] The reactivity of its two nitrile (-C≡N) groups is significantly influenced by the electronic properties of the substituents on the central toluene ring. The carbon atom of the nitrile group is inherently electrophilic, a property that can be represented by a resonance structure placing a positive charge on this carbon.[2]

The toluene core of the molecule is substituted with three electron-donating groups (EDGs): one methyl group (-CH₃) and two isopropyl groups, each attached to a cyano moiety. These alkyl groups donate electron density to the aromatic ring through an inductive effect. This increased electron density on the ring, in turn, deactivates the nitrile groups towards nucleophilic attack.[3] Consequently, the nitrile groups in 3,5-Bis(2-cyanoprop-2-yl)toluene are expected to be less reactive than those in unsubstituted benzonitrile or in benzonitriles bearing electron-withdrawing groups. Reactions such as hydrolysis and reduction will likely require more forcing conditions (e.g., higher temperatures, stronger reagents, or longer reaction times) to proceed efficiently.[4]

Documented Reactivity: Synthesis of Anastrozole

The most prominent documented application of 3,5-Bis(2-cyanoprop-2-yl)toluene is its role as a precursor to Anastrozole.[5][6] This synthesis, however, does not involve the chemical transformation of the nitrile groups. Instead, the reaction targets the benzylic protons of the central methyl group. The process typically involves a free-radical bromination of the methyl group, followed by a nucleophilic substitution with 1,2,4-triazole.

Experimental Protocol: Synthesis of Anastrozole from 3,5-Bis(2-cyanoprop-2-yl)toluene

This protocol is adapted from methodologies described in the patent literature.[7][8][9]

Step 1: Bromination of the Benzylic Methyl Group

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve 100 g of 3,5-Bis(2-cyanoprop-2-yl)toluene in 1300 ml of acetonitrile.

-

Add 2.3 g of benzoyl peroxide as a radical initiator and 1.2 ml of acetic acid.

-

Heat the mixture to 50-55°C.

-

Slowly add 100 g of N-bromosuccinimide (NBS) over a period of 3 hours, maintaining the temperature.

-

After the addition is complete, slowly raise the temperature to reflux (approximately 75-80°C) and maintain for 3 hours.

-

Monitor the reaction by TLC or HPLC until completion.

-

Cool the reaction mixture to 25-30°C and add 2.5 ml of water.

-

Concentrate the mixture under vacuum at a temperature below 60°C to obtain the crude 3,5-bis(2-cyanoprop-2-yl)benzyl bromide intermediate.

Step 2: Alkylation with 1,2,4-Triazole

-

To a reaction vessel, add the crude bromo intermediate from the previous step.

-

Add 1,2,4-triazole sodium (0.18 g per 0.3 g of the bromo intermediate) and potassium carbonate (1 g) to dimethylformamide (DMF, 2 ml).

-

Heat the mixture to 90°C for 5 hours. The use of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a solvent system like toluene can also be employed to improve yield.[8]

-

After the reaction is complete, cool the mixture and add 20 ml of water.

-

Extract the aqueous phase three times with 15 ml of ethyl acetate.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under vacuum.

-

Purify the resulting crude Anastrozole by column chromatography or crystallization to yield the final product.

Potential Reactivity of the Nitrile Groups

While the synthesis of Anastrozole leaves the nitrile groups intact, they possess the potential to undergo a variety of chemical transformations. The following sections detail the expected reactivity and provide generalized protocols for these reactions, keeping in mind the deactivating influence of the alkyl substituents.

Hydrolysis of Nitrile Groups

The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions.[10] Due to the steric hindrance and the electron-donating nature of the substituents in 3,5-Bis(2-cyanoprop-2-yl)toluene, these reactions are expected to be slow and may require harsh conditions. Platinum-catalyzed hydration offers a milder alternative for hindered nitriles.[11]

Table 1: Predicted Conditions for Hydrolysis

| Product | Reagents | Typical Conditions | Expected Reactivity |

| Diamide | Concentrated H₂SO₄, H₂O | Moderate heat | Slow, may require elevated temperatures |

| Diacid | aq. NaOH or HCl | Reflux | Very slow, requires prolonged heating |

This protocol is a general procedure for the hydrolysis of aromatic nitriles and may require optimization.[12][13]

-

To a solution of 3,5-Bis(2-cyanoprop-2-yl)toluene (1 eq.) in ethanol (10 volumes), add a 10% aqueous solution of sodium hydroxide (2 volumes).

-

Heat the mixture to reflux and monitor the reaction by TLC. Given the expected low reactivity, a prolonged reflux period (24-48 hours) may be necessary.

-

After completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Dilute the residue with water (10 volumes) and wash with an organic solvent like dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl.

-

Extract the precipitated dicarboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

Reduction of Nitrile Groups

Nitriles are commonly reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2] Catalytic hydrogenation is also a viable, though often more strenuous, method for aromatic nitriles.[14] For substrates with electron-donating groups, more forceful conditions such as refluxing in a high-boiling solvent may be required.[4] Milder reagents like diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction to an aldehyde.[10]

Table 2: Predicted Conditions for Reduction

| Product | Reagents | Typical Conditions | Expected Reactivity |

| Diamine | LiAlH₄ in THF, followed by H₂O quench | Reflux | Moderate, may require extended reaction time |

| Diamine | H₂, Ni or Pd catalyst | High pressure, high temperature | Slow, requires forcing conditions |

| Dialdehyde | DIBAL-H in Toluene, then H₂O quench | Low temperature (-78°C) | Moderate, careful control of stoichiometry is crucial |

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

-

In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, suspend LiAlH₄ (a molar excess, typically 2-3 equivalents per nitrile group) in anhydrous tetrahydrofuran (THF).

-

Dissolve 3,5-Bis(2-cyanoprop-2-yl)toluene in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

-

Maintain reflux for several hours (e.g., 12-24 hours), monitoring the reaction's progress by TLC.

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine, which can be purified by distillation or chromatography.

Cycloaddition Reactions

The carbon-nitrogen triple bond of nitriles can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles.[15][16] Aromatic nitriles with electron-donating groups are generally poor dipolarophiles. Therefore, these reactions are expected to be sluggish and may require high temperatures or the use of an electron-deficient 1,3-dipole (an inverse electron-demand cycloaddition).[17]

Table 3: Predicted Conditions for [3+2] Cycloaddition

| 1,3-Dipole | Product | Typical Conditions | Expected Reactivity |

| Organic Azide (e.g., Benzyl Azide) | Tetrazole | High temperature (e.g., reflux in DMF or DMSO) | Very slow, low yield expected |

| Nitrile Oxide (e.g., Benzonitrile Oxide) | Oxadiazole | Moderate to high temperature | Slow, may benefit from Lewis acid catalysis |

-

In a reaction vessel, combine 3,5-Bis(2-cyanoprop-2-yl)toluene (1 eq.), sodium azide (a molar excess, e.g., 2.5 eq. per nitrile group), and a Lewis acid such as zinc chloride or an ammonium salt like triethylammonium chloride in a high-boiling polar aprotic solvent (e.g., DMF).

-

Heat the mixture to a high temperature (e.g., 120-150°C) for an extended period (24-72 hours).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude bis-tetrazole product by recrystallization.

Experimental Workflow Overview

The investigation of the reactivity of the nitrile groups in 3,5-Bis(2-cyanoprop-2-yl)toluene would typically follow a structured workflow, from reaction setup to product analysis.

Conclusion

The nitrile groups of 3,5-Bis(2-cyanoprop-2-yl)toluene are electronically deactivated due to the presence of three alkyl electron-donating groups on the central toluene ring. While the molecule's primary use as an intermediate for Anastrozole does not involve the transformation of these nitrile groups, they are capable of undergoing typical nitrile reactions such as hydrolysis, reduction, and cycloaddition. These transformations are predicted to require more stringent conditions compared to more activated aromatic nitriles. The generalized protocols and predictive data presented in this guide serve as a foundational resource for researchers aiming to explore the rich chemistry of this molecule beyond its current applications, enabling the development of novel compounds and synthetic pathways. Further experimental work is necessary to determine the optimal conditions and quantitative outcomes for these potential reactions.

References

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. science24.com [science24.com]

- 6. benchchem.com [benchchem.com]

- 7. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]

- 8. vjs.ac.vn [vjs.ac.vn]

- 9. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 1,3-Dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Expanding Horizon of Aromatic Dinitriles in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aromatic dinitrile compounds, characterized by the presence of two cyano (-C≡N) groups attached to an aromatic ring system, are emerging as a versatile class of building blocks in materials science. Their unique electronic properties and propensity to undergo cyclotrimerization and other polymerization reactions make them ideal precursors for a range of high-performance materials. This technical guide delves into the core applications of aromatic dinitriles, focusing on their role in the development of high-performance thermosetting polymers and porous organic frameworks, offering a comprehensive overview for researchers and professionals in materials science and related fields.

High-Performance Polymers: The Rise of Phthalonitrile Resins

Among aromatic dinitriles, phthalonitriles (1,2-dicyanobenzenes) have garnered significant attention for their ability to form highly cross-linked, thermally stable thermosetting polymers. These materials exhibit exceptional performance characteristics, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

Synthesis and Curing of Phthalonitrile Resins

Phthalonitrile monomers are typically synthesized via nucleophilic substitution of a nitro-group on a phthalonitrile precursor with a bisphenol. A common example is the synthesis of bisphenol A diphthalonitrile (BAPN).

The curing of phthalonitrile resins is a thermally induced process that leads to the formation of a complex, highly cross-linked network. The polymerization proceeds through the formation of stable heterocyclic structures, primarily phthalocyanine and triazine rings, which impart the material with its remarkable thermal and oxidative stability. The curing process can be accelerated by the addition of curing agents, such as aromatic amines.

Experimental Protocol: Synthesis of Bisphenol A Diphthalonitrile (BAPN)

Materials:

-

4-Nitrophthalonitrile

-

Bisphenol A

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve bisphenol A and 4-nitrophthalonitrile in DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Heat the reaction mixture to 80-100°C and maintain under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of methanol and water to precipitate the product.

-

Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts, followed by a wash with cold methanol.

-

Dry the crude product under vacuum.

-

Recrystallize the dried product from a suitable solvent system (e.g., ethanol/water) to obtain pure bisphenol A diphthalonitrile.

-

Characterize the final product using FTIR and NMR spectroscopy to confirm its chemical structure.

Experimental Protocol: Thermal Curing of Phthalonitrile Resin

Materials:

-

Phthalonitrile monomer (e.g., BAPN)

-

Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene)

Procedure:

-

Monomer and Curing Agent Preparation: Dry the phthalonitrile monomer and the aromatic amine curing agent in a vacuum oven at a temperature below their melting points to remove any residual moisture.

-

Mixing:

-

Melt Mixing: Heat the phthalonitrile monomer to a temperature approximately 20-30°C above its melting point to obtain a low-viscosity melt. Add the desired amount of curing agent (typically 1-5 wt%) to the molten monomer. Stir the mixture gently until the curing agent is completely dissolved and a homogeneous mixture is obtained.

-

Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP). Stir until a homogeneous solution is achieved. The solvent must be completely removed under vacuum before curing.

-

-

Degassing: Pour the homogeneous resin mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature. Apply a vacuum to degas the resin and remove any entrapped air bubbles or residual solvent.

-

Staged Thermal Curing:

-

Heat the resin in an inert atmosphere (e.g., nitrogen) according to a staged curing schedule. A typical schedule might be:

-

220°C for 8 hours

-

245°C for 8 hours

-

270°C for 8 hours

-

295°C for 8 hours

-

320°C for 8 hours

-

-

-

Post-Curing: For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended. Increase the temperature to 350-380°C and hold for 4-8 hours.[1]

-

Cooling: Allow the cured polymer to cool down to room temperature in a controlled manner to minimize thermal stresses.

-

Demolding and Characterization: Carefully remove the cured polymer from the mold. Characterize the material using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).

Properties of Phthalonitrile-Based Materials

The resulting phthalonitrile polymers exhibit a suite of desirable properties, making them competitive with other high-performance polymers like polyimides.

Phthalonitrile-based composites are renowned for their exceptional thermal stability.[2] They typically exhibit high glass transition temperatures (Tg), often exceeding 400°C, and decomposition temperatures (Td) above 500°C in an inert atmosphere.[3][4] The char yield, which is the percentage of material remaining after thermal decomposition, is also impressively high, often in the range of 60-80% at 800°C in nitrogen.[1]

| Property | Typical Value Range | Analysis Method |

| Glass Transition Temperature (Tg) | > 400 °C | DSC, DMA |

| 5% Weight Loss Temperature (Td5) | 500 - 570 °C (in N₂) | TGA |

| Char Yield at 800 °C | 60 - 80% (in N₂) | TGA |

Table 1: Typical Thermal Properties of Cured Phthalonitrile Polymers.

The highly cross-linked nature of cured phthalonitrile resins translates into excellent mechanical properties, including high strength and stiffness. The flexural strength of these materials can range from 70 to over 900 MPa, depending on the specific formulation and reinforcement used.[3][5] The storage modulus, a measure of the material's stiffness, is also high, typically in the range of 2.5 to 3.5 GPa at room temperature.[1]

| Property | Typical Value Range | Analysis Method |

| Flexural Strength | 70 - 946 MPa | Three-point bending |

| Storage Modulus at 30°C | 2.5 - 3.5 GPa | DMA |

| Interlaminar Shear Strength (for composites) | ~85 MPa | Short-beam shear test |

Table 2: Typical Mechanical Properties of Cured Phthalonitrile Polymers and Composites.[3]

Applications of Phthalonitrile Composites

The combination of outstanding thermal and mechanical properties makes phthalonitrile-based composites ideal for a variety of high-performance applications:

-

Aerospace: Structural components, engine parts, and thermal protection systems.

-

Electronics: Encapsulation materials for electronics in harsh environments and high-performance circuit boards.

-

Naval and Automotive Industries: Fire-retardant materials and components requiring high strength and durability.

Porous Organic Frameworks from Aromatic Dinitriles

Aromatic dinitriles are also key precursors for the synthesis of porous organic frameworks (POFs), a class of materials with high surface areas and tunable porosity. The cyclotrimerization of dinitrile monomers, often catalyzed by Lewis acids at high temperatures, leads to the formation of robust, triazine-based networks.

Synthesis of Triazine-Based Porous Organic Polymers

The synthesis of triazine-based porous organic polymers typically involves the polytrimerization of aromatic dinitriles in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a salt melt at high temperatures. The properties of the resulting polymer, including its porosity and surface area, can be tailored by varying the monomer architecture, concentration, and reaction temperature.

Experimental Protocol: Synthesis of a Triazine-Based Porous Organic Polymer

Materials:

-

Aromatic dinitrile monomer (e.g., 1,4-dicyanobenzene)

-

Zinc chloride (ZnCl₂), anhydrous

-

Dimethyl sulfoxide (DMSO) (for some variations)

-

Methanol

-

Water

Procedure:

-

Monomer and Catalyst Preparation: Ensure the aromatic dinitrile monomer is pure and dry. Store the anhydrous zinc chloride in a glovebox to prevent moisture absorption.

-

Reaction Setup: In a reaction vessel, thoroughly mix the aromatic dinitrile monomer with zinc chloride. The molar ratio of monomer to catalyst can be varied to control the properties of the final material.

-

Polymerization: Heat the mixture under an inert atmosphere to a high temperature (e.g., 400°C) for a specified period (e.g., 40 hours). The reaction is typically carried out in a sealed ampoule or a tube furnace.

-

Purification: After cooling to room temperature, the solid product is ground into a fine powder. The powder is then washed extensively with hot water and methanol to remove the catalyst and any unreacted monomer.

-

Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 150°C) to remove any residual solvent.

-

Characterization: Characterize the resulting porous polymer using techniques such as Fourier-transform infrared spectroscopy (FTIR), solid-state ¹³C NMR, thermogravimetric analysis (TGA), and nitrogen adsorption-desorption analysis (BET for surface area).

Properties of Triazine-Based Porous Polymers

Triazine-based porous organic polymers exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[6] Their most significant feature is their permanent porosity, which can be tailored by the choice of monomer and synthesis conditions.

| Polymer System | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Triazine-based POP from melamine and terephthalaldehyde (T-POP1) | 287.4 | - |

| Triazine-based POP from melamine and a functionalized dialdehyde (T-POP2) | 139.2 | - |

| Triazine-based POP from melamine and another functionalized dialdehyde (T-POP3) | 196.5 | - |

| Azo-bridged triazine-based polymer (AZO-T-P2) | 351 | - |

| Triazine-based conjugated microporous polymer (T-CMP-1) | 152.6 | - |

| Triazine-based conjugated microporous polymer (T-CMP-2) | 213.4 | - |

Table 3: Porosity Properties of Various Triazine-Based Porous Organic Polymers.[6][7][8]

Applications of Triazine-Based Porous Materials

The high surface area, tunable porosity, and nitrogen-rich framework of triazine-based POPs make them promising candidates for a range of applications:

-

Gas Storage and Separation: The porous structure allows for the selective adsorption of gases like carbon dioxide and hydrogen.

-

Catalysis: The triazine units can act as ligands for metal catalysts, and the porous network provides a high surface area for catalytic reactions.[7]

-

Environmental Remediation: These materials can be used as adsorbents for the removal of pollutants, such as dyes, from water.[7][9]

Visualizing the Processes

To better understand the experimental workflows and chemical transformations involved in the application of aromatic dinitriles, the following diagrams are provided.

Caption: Experimental workflow for the thermal curing of phthalonitrile resins.

Caption: Simplified schematic of the phthalonitrile curing mechanism.

Conclusion

Aromatic dinitrile compounds are proving to be invaluable precursors for a new generation of advanced materials. Phthalonitrile-based polymers offer a compelling combination of high-temperature stability and robust mechanical properties, making them prime candidates for applications where performance is paramount. Simultaneously, the ability of aromatic dinitriles to form well-defined porous organic frameworks opens up exciting possibilities in areas such as gas separation, catalysis, and environmental remediation. As research in this field continues to advance, the range of applications for these versatile building blocks is set to expand even further, offering innovative solutions to challenges across multiple scientific and industrial domains.

References